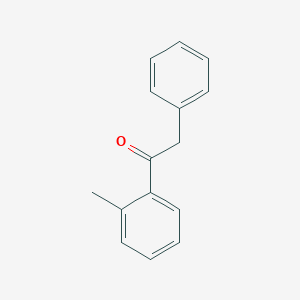

2'-Methyl-2-phenylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEJVJMHRXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425049 | |

| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16216-13-0 | |

| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Methylacetophenone (CAS 577-16-2)

Introduction

This technical guide provides a comprehensive overview of 2'-Methylacetophenone, a significant aromatic ketone with the CAS number 577-16-2. It is important to note a potential discrepancy in the nomenclature, as the requested topic "2'-Methyl-2-phenylacetophenone" does not correspond to the provided CAS number. This document will focus on the properties and applications of the compound definitively identified by CAS 577-16-2, which is 2'-Methylacetophenone. This compound is a valuable intermediate in various fields, including pharmaceuticals, fragrances, and agrochemicals.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical and physical characteristics, spectroscopic profile, synthesis, and safety protocols.

Chemical and Physical Properties

2'-Methylacetophenone is a substituted acetophenone, characterized by a methyl group at the ortho position of the phenyl ring.[4] This substitution pattern influences its physical and chemical behavior. At room temperature, it exists as a clear, colorless to light yellow liquid.[2][4][5] It possesses a distinct sweet, floral aroma with nutty and honey-like undertones.[4]

Identification and Nomenclature

Physicochemical Data

The following table summarizes the key physicochemical properties of 2'-Methylacetophenone.

| Property | Value | Source(s) |

| Boiling Point | 214 °C | [1][4] |

| Density | 1.026 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.5318 | [4] |

| Flash Point | 76 °C (168.8 °F) | [4] |

| Water Solubility | Insoluble | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol, slightly soluble in chloroform and ethyl acetate. | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.13 | [4] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 2'-Methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2'-Methylacetophenone provides distinct signals corresponding to the aromatic and aliphatic protons.

-

¹H NMR (CDCl₃, 399.65 MHz) δ (ppm): 7.66 (d), 7.34 (t), 7.23 (t), 7.21 (d), 2.54 (s, 3H, COCH₃), 2.51 (s, 3H, Ar-CH₃).[9]

The presence of two singlets around 2.5 ppm confirms the two methyl groups (acetyl and tolyl). The complex multiplet pattern between 7.21 and 7.66 ppm is characteristic of the ortho-substituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2'-Methylacetophenone shows characteristic absorption bands for its functional groups.

-

C=O Stretch: A strong absorption band is typically observed in the range of 1680-1690 cm⁻¹, which is characteristic of an aryl ketone.

-

C-H Stretch (Aromatic): Bands are observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands are observed just below 3000 cm⁻¹.

-

C-C Stretch (Aromatic): Peaks are present in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 2'-Methylacetophenone provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z = 134.1.[10]

Synthesis and Reactivity

Synthesis

A common method for the synthesis of 2'-Methylacetophenone is the Friedel-Crafts acylation of toluene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Reaction Scheme:

Caption: Friedel-Crafts acylation of toluene.

This reaction typically yields a mixture of ortho and para isomers, from which the desired 2'-Methylacetophenone can be separated.

Reactivity

The reactivity of 2'-Methylacetophenone is influenced by the steric hindrance of the ortho-methyl group. This can affect the accessibility of the acetyl group for certain reactions. For instance, in condensation reactions like the Claisen-Schmidt condensation, the steric hindrance from the ortho-methyl group can impede the formation of the enolate intermediate, leading to lower reactivity compared to unsubstituted acetophenone.[11]

Applications

2'-Methylacetophenone has a range of applications across various industries.

-

Flavors and Fragrances: It is used as a flavoring agent in foods and as a fragrance component in perfumes and cosmetics due to its pleasant aroma.[2][3][4][5][12]

-

Organic Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its ketone functionality allows for a variety of chemical transformations.

-

Research: It is utilized as a biochemical for proteomics research.[1]

Safety and Handling

Proper safety precautions are essential when handling 2'-Methylacetophenone.

Hazard Identification

-

GHS Classification: May be harmful if inhaled or in contact with skin.[12]

-

Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves and clothing.[13][14]

Handling and Storage

-

Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools and prevent electrostatic discharge.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[13]

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.[13]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[13]

Experimental Workflow: General Handling Protocol

Caption: Standard protocol for handling 2'-Methylacetophenone.

References

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved from [Link]

-

Ottokemi. (n.d.). 2′-Methylacetophenone, 98% 577-16-2 India. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Apollo Scientific. (2022).

- TCI Chemicals. (2025).

-

Future Market Report. (n.d.). 2'-Methylacetophenone CAS 577-16-2 Market Size, Share, Growth | CAGR Forecast. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-methyl acetophenone 2-methylacetophenone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-methylphenyl)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2′-Methylacetophenone, 98% 577-16-2 India [ottokemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2'-Methylacetophenone CAS 577-16-2 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]

- 4. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]

- 5. ortho-methyl acetophenone, 577-16-2 [thegoodscentscompany.com]

- 6. Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]

- 8. 2′-Methylacetophenone | CAS 577-16-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 2'-Methylacetophenone(577-16-2) 1H NMR [m.chemicalbook.com]

- 10. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical and chemical properties of 2'-Methylacetophenone

An In-depth Technical Guide to 2'-Methylacetophenone for Researchers and Drug Development Professionals

Introduction

2'-Methylacetophenone, an aromatic ketone also known by synonyms such as 1-(o-Tolyl)ethanone and 2-Acetyltoluene, is a versatile chemical compound with significant applications in scientific research and industrial synthesis.[1][2] Identified by its CAS number 577-16-2, this compound serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals and is a valued component in the fragrance industry.[2][3] Its molecular structure, featuring a methyl group at the ortho position of the acetophenone core, imparts unique reactivity and physical properties that are of considerable interest to organic chemists and drug development professionals. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, analytical protocols, and applications of 2'-Methylacetophenone.

Part 1: Core Physicochemical Properties

2'-Methylacetophenone is a colorless to pale yellow liquid at room temperature, possessing a characteristic sweet, floral, and somewhat nutty aroma.[3][4] It is this aromatic profile that makes it a useful ingredient in the flavor and fragrance industry.[2][4] Its physical properties are well-documented and crucial for its application in various synthetic and analytical contexts.

| Property | Value |

| CAS Number | 577-16-2[1] |

| IUPAC Name | 1-(2-methylphenyl)ethanone[1] |

| Molecular Formula | C₉H₁₀O[3] |

| Molecular Weight | 134.17 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2][3][4] |

| Odor | Sweet, fruity, floral, nutty[3][4] |

| Boiling Point | 214 °C at 760 mmHg[1][2][4] |

| Density | ~1.026 g/mL at 25 °C[2][4][5] |

| Refractive Index | ~1.526 - 1.532 at 20 °C[1][4] |

| Solubility | Insoluble in water; Soluble in ethanol; Slightly soluble in Chloroform and Ethyl Acetate[3][4][6][7] |

| Flash Point | 75 - 83.3 °C (167 - 182 °F)[8][9] |

The solubility of 2'-Methylacetophenone is a critical parameter for its use in reaction chemistry and formulation. While it is practically insoluble in water, its solubility in organic solvents like ethanol makes it suitable for a wide range of organic reactions.[6][9] For precise applications, quantitative solubility determination is recommended.[6]

Part 2: Synthesis and Chemical Reactivity

The chemical behavior of 2'-Methylacetophenone is largely dictated by the interplay between its carbonyl group and the ortho-methyl substituent on the aromatic ring. This substitution pattern creates specific steric and electronic effects that influence its reactivity.[10]

Synthesis via Friedel-Crafts Acylation

The most common method for synthesizing 2'-Methylacetophenone is the Friedel-Crafts acylation of toluene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution introduces the acetyl group onto the toluene ring.

Experimental Protocol: Laboratory Synthesis of 2'-Methylacetophenone

This protocol is adapted from established Friedel-Crafts acylation procedures.[11]

-

Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

-

Reagents: Charge the flask with anhydrous toluene and the Lewis acid catalyst (e.g., aluminum chloride).

-

Addition: Cool the mixture in an ice bath. Slowly add the acetylating agent (e.g., acetyl chloride) dropwise from the dropping funnel while stirring vigorously. Maintain a low temperature to control the reaction rate.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back down in an ice bath and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2'-Methylacetophenone.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Key Reactions in Drug Development

The structure of 2'-Methylacetophenone makes it a valuable precursor for synthesizing molecules with potential biological activity.

Claisen-Schmidt Condensation for Chalcone Synthesis: This base-catalyzed condensation reaction between an aldehyde and a ketone is a cornerstone for synthesizing chalcones, which are precursors to flavonoids and exhibit a wide range of pharmacological activities.[12] 2'-Methylacetophenone can react with various aromatic aldehydes to produce a diverse library of chalcone derivatives.[12]

Experimental Protocol: Synthesis of (E)-1-(2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one [12]

-

Dissolution: In a round-bottom flask, dissolve 2'-Methylacetophenone (10 mmol) and 4-Chlorobenzaldehyde (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water).

-

Reaction: Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Precipitation: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of 2-3 to precipitate the solid product.

-

Isolation and Purification: Collect the crude chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Photochemical Reactions: The ortho-methyl group facilitates unique intramolecular photochemical reactions upon UV light absorption. These include photoenolization, where a hydrogen atom is abstracted from the methyl group by the excited carbonyl oxygen, and the Norrish Type II reaction, which involves intramolecular abstraction of a γ-hydrogen.[13] These pathways can be exploited to create complex molecular scaffolds under mild conditions.[13]

Part 3: Analytical Characterization

Accurate characterization of 2'-Methylacetophenone is essential for its use in research and as a quality control standard. Spectroscopic and chromatographic methods are routinely employed for its identification and purity assessment.

Spectroscopic Profile

The identity of 2'-Methylacetophenone can be unequivocally confirmed by its characteristic spectral data.

| Technique | Key Data Points |

| ¹H NMR | Signals around 7.66 ppm (doublet, aromatic H), 7.2-7.4 ppm (multiplet, aromatic H), 2.54 ppm (singlet, acetyl CH₃), and 2.51 ppm (singlet, aryl CH₃)[14] |

| ¹³C NMR | Signals available in databases like PubChem for full spectral analysis[1] |

| IR Spectroscopy | Characteristic C=O stretch for an aromatic ketone (~1680-1700 cm⁻¹), and C-H stretches for aromatic and methyl groups[1] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 134. Key fragment ions at m/z 119 ([M-CH₃]⁺) and 91 ([M-COCH₃]⁺)[1][14] |

Analytical Protocols

Purity Assessment by Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the standard method for determining the purity of volatile compounds like 2'-Methylacetophenone.[15]

Experimental Protocol: GC-FID Purity Analysis [15]

-

Instrumentation: Use a gas chromatograph with an FID detector and a non-polar fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Sample Preparation: Prepare a dilute solution of 2'-Methylacetophenone in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: General Workflow for GC-FID Purity Analysis.

Part 4: Applications in Research and Development

The versatility of 2'-Methylacetophenone makes it a valuable compound across several industries.[16]

-

Pharmaceutical Synthesis: It serves as a key building block for more complex medicinal compounds.[2][17] Its derivatives, such as chalcones and pyrazolines, are of significant interest for their potential anticancer, antimicrobial, and anti-inflammatory properties.[12]

-

Fragrance and Flavors: Due to its pleasant aroma, it is widely used as an ingredient in perfumes, cosmetics, and food flavorings, particularly for vanilla, cherry, and nutty nuances.[3][4][9]

-

Agrochemicals: It is used as an intermediate in the synthesis of certain agrochemicals.[3]

-

Analytical Standard: As a well-characterized compound, it can be used as a certified analytical standard for the qualitative and quantitative analysis of related substances.[15]

Part 5: Safety and Handling

While 2'-Methylacetophenone has low acute toxicity, proper handling is crucial to minimize exposure and ensure laboratory safety.[3] It is classified as harmful in contact with skin and if inhaled.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18][19] Avoid contact with skin and eyes.[18] Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9][20] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[19] For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[19][20]

Conclusion

2'-Methylacetophenone is a foundational aromatic ketone with a well-defined profile of physical, chemical, and spectroscopic properties. Its strategic importance lies in its utility as a versatile intermediate for creating high-value molecules in the pharmaceutical and fragrance sectors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for researchers and scientists aiming to leverage its full potential in drug discovery and chemical innovation.

References

-

PubChem. (2026). 2-Methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Ottokemi. (n.d.). 2′-Methylacetophenone, 98%. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). o-Acetyltoluene. Retrieved from [Link]

-

Merck. (n.d.). 2′-Methylacetophenone. Retrieved from [Link]

-

Stenutz. (n.d.). o-methylacetophenone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-methyl acetophenone. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2′-Methylacetophenone. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2'-Methylacetophenone. Retrieved from [Link]

-

Exactitude Consultancy. (n.d.). 2'-Methylacetophenone CAS 577-16-2 Market Size, Share, Growth | CAGR Forecast. Retrieved from [Link]

-

The Pherobase. (2025). NMR: 2-Methylacetophenone. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 2'-Methylacetophenone, 98%. Retrieved from [Link]

Sources

- 1. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]

- 5. 2′-Methylacetophenone, 98% 577-16-2 India [ottokemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 577-16-2 CAS MSDS (2'-Methylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ortho-methyl acetophenone, 577-16-2 [thegoodscentscompany.com]

- 9. 2'-Methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2'-Methylacetophenone CAS 577-16-2 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. echemi.com [echemi.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

2'-Methylacetophenone molecular weight and formula

Topic: 2'-Methylacetophenone: Physicochemical Identity, Synthesis, and Pharmaceutical Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Methylacetophenone (CAS: 577-16-2) is a structural isomer of methylacetophenone characterized by the ortho-positioning of a methyl group relative to the acetyl moiety on the benzene ring. While often overshadowed by its para-isomer in bulk industrial applications, the ortho-isomer holds distinct value in medicinal chemistry as a scaffold for heterocyclic synthesis and a direct inhibitor of xanthine dehydrogenase (XDH). This guide provides a rigorous examination of its molecular properties, regioselective synthesis strategies, and validated applications in drug development.

Section 1: Physicochemical Identity & Structural Analysis

The physicochemical profile of 2'-methylacetophenone is defined by the steric interaction between the ortho-methyl group and the carbonyl functionality. This "ortho-effect" influences its reactivity, boiling point, and spectroscopic signature compared to its meta and para counterparts.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 1-(2-Methylphenyl)ethanone | Also known as o-Acetyltoluene |

| Molecular Formula | C₉H₁₀O | |

| Molecular Weight | 134.18 g/mol | Monoisotopic Mass: 134.0732 Da |

| CAS Number | 577-16-2 | |

| Appearance | Colorless to pale yellow liquid | Sweet, fruity, floral odor |

| Density | 1.026 g/mL at 25 °C | |

| Boiling Point | 214 °C | Higher than p-isomer (226°C) due to packing |

| Solubility | Ethanol, Ether, Benzene | Insoluble in water |

| Flash Point | 76 °C (Closed Cup) | Combustible Liquid (Class IIIA) |

Structural Nuance: The Ortho-Effect

Unlike 4'-methylacetophenone, where the substituents are electronically coupled but sterically isolated, 2'-methylacetophenone exhibits steric inhibition of resonance . The bulky methyl group at the C2 position forces the acetyl group to rotate slightly out of the plane of the benzene ring. This conformational twist reduces the conjugation between the carbonyl

Section 2: Synthetic Pathways & Mechanism

Synthesizing 2'-methylacetophenone presents a classic regioselectivity challenge. Standard electrophilic aromatic substitution (EAS) favors the para product due to steric hindrance at the ortho position. Therefore, high-purity applications require alternative, regioselective protocols.

Pathway A: Industrial Friedel-Crafts Acylation (The Mixture Problem)

-

Reagents: Toluene, Acetyl Chloride, AlCl₃ (Lewis Acid).

-

Mechanism: The acetyl cation (

) attacks the toluene ring. Toluene is an ortho, para-director. -

Outcome: The reaction yields a mixture typically dominated by the para-isomer (~80-90%) due to sterics. The ortho-isomer (2'-methylacetophenone) is a minor product requiring rigorous fractional distillation for isolation.

Pathway B: Organometallic Regioselective Synthesis (The Lab Standard)

To exclusively target the ortho isomer, the synthesis inverts the logic: the methyl group is already fixed in the ortho position of the starting material (o-toluoyl chloride).

-

Reagents: o-Toluoyl Chloride + Dimethylcadmium (

). -

Why Cadmium? Unlike Grignard reagents (

), organocadmium reagents are less reactive and do not attack the resulting ketone product, preventing over-alkylation to the tertiary alcohol. -

Protocol Logic:

-

Grignard Formation:

-

Transmetallation:

-

Acylation:

-

Figure 1: Comparison of the non-selective Friedel-Crafts route versus the regioselective Organocadmium route.

Section 3: Analytical Characterization

Validation of the 2'-isomer requires differentiating it from the 3' and 4' isomers.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.52 ppm (s, 3H): Acetyl methyl group (

). -

δ 2.56 ppm (s, 3H): Aryl methyl group (

). Note the downfield shift compared to toluene due to the electron-withdrawing carbonyl. -

δ 7.2–7.7 ppm (m, 4H): Aromatic protons. The proton at the 6-position (adjacent to carbonyl) often appears as a doublet around 7.7 ppm, distinct from the symmetric AA'BB' pattern of the para-isomer.

-

-

IR Spectroscopy:

-

~1680 cm⁻¹: C=O stretch. This frequency is slightly higher than typical conjugated ketones because the steric twist reduces conjugation (less single-bond character in the C=O bond).

-

Section 4: Pharmaceutical & Industrial Utility

Xanthine Dehydrogenase (XDH) Inhibition (Gout Research)

Recent pharmacological screenings have identified 2'-methylacetophenone as a competitive inhibitor of Xanthine Dehydrogenase (XDH).

-

Mechanism: XDH catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Excess uric acid leads to hyperuricemia (gout).

-

Binding: The 2'-methylacetophenone scaffold fits into the molybdenum-pterin active site of XDH. The ortho-methyl group provides hydrophobic contacts that stabilize the inhibitor-enzyme complex, blocking substrate entry.

Precursor for Heterocyclic Scaffolds

It serves as a "C2-synthon" for constructing complex heterocycles found in bioactive molecules:

-

Chalcones: Claisen-Schmidt condensation with benzaldehydes yields 2'-methylchalcones, which possess anti-inflammatory and anti-tubercular properties.

-

Indazoles: Reaction with hydrazine derivatives can cyclize to form indazoles, a core structure in many anti-cancer drugs (e.g., kinase inhibitors).

Figure 2: Pharmacological mechanism of action and synthetic utility.[1][2]

Section 5: Safety & Handling Protocols

While used as a flavoring agent (FEMA 4316), pure 2'-methylacetophenone in a research setting requires standard organic safety protocols.

-

GHS Classification:

-

H227: Combustible liquid.[3]

-

H315/H319: Causes skin and serious eye irritation.

-

-

Handling Protocol:

-

Ventilation: Always handle in a fume hood to avoid inhalation of vapors.

-

PPE: Nitrile gloves (0.11 mm thickness) provide splash protection.

-

Storage: Store in a cool, dry place away from oxidizing agents. The compound is stable but can darken upon prolonged exposure to light/air due to slow oxidation of the methyl group to a carboxylic acid or aldehyde.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11340, 2'-Methylacetophenone. Retrieved from [Link]

-

Frontiers in Pharmacology (2024). Potential candidates from Zanthoxyli Pericarpium for the management of hyperuricemia: Molecular docking and XDH inhibition. Retrieved from [Link]

Sources

Comprehensive Guide to the Solubility Profile of 2'-Methylacetophenone

[1]

Executive Summary

2'-Methylacetophenone (CAS: 577-16-2), also known as o-acetyltoluene, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine fragrances. Its solubility profile is a governing factor in process optimization, particularly in Grignard reactions, catalytic hydrogenations, and liquid-liquid extractions.

This guide provides a technical analysis of the compound's dissolution thermodynamics, predictive solubility parameters, and rigorous experimental protocols for solubility determination. Unlike simple solubility tables, this document focuses on the mechanistic interactions between solute and solvent, enabling researchers to make data-driven decisions in solvent selection.

Physicochemical Characterization

Understanding the solubility of 2'-methylacetophenone requires a foundational analysis of its molecular structure and physical state.

| Property | Value | Relevance to Solubility |

| Molecular Formula | C₉H₁₀O | Lipophilic hydrocarbon skeleton with a polar carbonyl group. |

| Molecular Weight | 134.18 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Physical State (25°C) | Liquid | Miscibility is often more relevant than saturation limits. |

| Boiling Point | 214 °C | High boiling point allows for high-temperature reflux in lower-boiling solvents. |

| LogP (Octanol/Water) | ~2.1 (Experimental/Predicted) | Indicates moderate lipophilicity; preference for organic phases over aqueous. |

| Density | 1.02 - 1.03 g/mL | Similar to water, complicating phase separation if not modified by solvents. |

Solubility Profile & Mechanistic Analysis

General Solubility Behavior

As a liquid aromatic ketone, 2'-methylacetophenone exhibits miscibility or very high solubility in a wide range of organic solvents. The presence of the ortho-methyl group increases lipophilicity compared to the parent acetophenone, slightly reducing water solubility while enhancing compatibility with non-polar hydrocarbons.

Solvent Class Analysis[1]

Class A: Polar Protic Solvents (Water, Alcohols)

-

Water: Practically Insoluble. [1]

-

Mechanism: The hydrophobic effect dominates. The energy required to disrupt the hydrogen-bonding network of water is not compensated by the weak dipole-dipole interactions with the ketone carbonyl.

-

Data: Estimated solubility < 1 g/L at 25°C.

-

-

Methanol / Ethanol: Soluble / Miscible.

-

Mechanism: Alcohols can donate hydrogen bonds to the carbonyl oxygen of 2'-methylacetophenone. The alkyl chain of the alcohol interacts favorably with the aromatic ring (van der Waals forces).

-

Class B: Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMSO)

-

Ethyl Acetate / Acetone: Miscible.

-

Mechanism: Dipole-dipole interactions are strong. The absence of a hydrogen-bond donor network in the solvent removes the energetic penalty found in water. These are ideal solvents for crystallization of downstream products where 2'-methylacetophenone is a reactant.

-

Class C: Non-Polar / Chlorinated Solvents (Toluene, Hexane, DCM)

-

Toluene / Benzene: Miscible.

-

Mechanism:

-

-

-

Dichloromethane (DCM) / Chloroform: Miscible.

-

Mechanism: Excellent solvation due to polarizability and dispersion forces. Standard solvent for extraction from aqueous layers.

-

-

Hexane / Heptane: Soluble.

-

Note: While generally soluble, phase separation may occur at very low temperatures (-78°C), which is useful for cryogenic lithiation reactions.

-

Theoretical Framework: Hansen Solubility Parameters

For applications requiring precise solvent blends, Hansen Solubility Parameters (HSP) provide a predictive model. The total solubility parameter (

Estimated HSP for 2'-Methylacetophenone:

-

(Dispersion): ~18.0 MPa

-

(Polar): ~6.0 MPa

-

(H-Bonding): ~4.5 MPa

Interaction Radius (

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine the precise solubility limit in a specific solvent (e.g., for crystallization design).

Materials:

-

2'-Methylacetophenone (High Purity >98%)

-

Target Solvent (HPLC Grade)

-

Thermostatic Shaker Bath

-

0.45 µm PTFE Syringe Filters

-

UV-Vis Spectrophotometer (Detection

nm)

Workflow:

-

Preparation: Add excess 2'-methylacetophenone to 10 mL of solvent in a glass vial until a distinct separate phase (droplets) or turbidity persists.

-

Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours.

-

Phase Separation: Allow the mixture to settle for 4 hours. If the solute is liquid, ensure clear phase separation (liquid-liquid equilibrium).

-

Sampling: Withdraw the saturated solvent phase (supernatant) carefully.

-

Filtration: Filter through a pre-heated 0.45 µm PTFE filter to remove micro-droplets of undissolved solute.

-

Quantification: Dilute the filtrate serially with the mobile phase and analyze via UV-Vis or HPLC. Calculate concentration using a pre-established calibration curve.[2]

Protocol B: Visual Miscibility Test (Qualitative)

Objective: Rapidly determine if the solvent is suitable for reaction medium.

-

Place 1 mL of 2'-methylacetophenone in a vial.

-

Add 1 mL of solvent. Shake.

-

Result: One phase = Miscible (50% v/v).

-

-

Add solvent to reach 10 mL total. Shake.

-

Result: One phase = Miscible (10% v/v).

-

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility and selecting the appropriate analytical method.

Figure 1: Decision logic for characterizing the solubility of liquid solutes like 2'-methylacetophenone.

Applications in Synthesis & Extraction

Grignard Reactions[1]

-

Recommended Solvent: Diethyl Ether or THF (Tetrahydrofuran) .

-

Rationale: 2'-Methylacetophenone is highly soluble in ethers. Ethers coordinate with the Magnesium in the Grignard reagent, stabilizing the intermediate.

-

Warning: Avoid ethanol or water (Class A), which will quench the Grignard reagent immediately.

Liquid-Liquid Extraction (Work-up)[1]

-

Scenario: Extracting 2'-methylacetophenone from an aqueous reaction quench.

-

Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate .

-

Rationale: High partition coefficient (LogP ~2.1) ensures the ketone migrates to the organic layer. DCM is preferred if the aqueous layer is dense/saline, as DCM (d=1.33) will form the bottom layer, facilitating separation.

Safety & Handling

-

Hazard Class: Combustible Liquid (Flash Point ~76-83°C).

-

PPE: Nitrile gloves are recommended. While 2'-methylacetophenone is not highly corrosive, it acts as a solvent itself and can permeate latex.

-

Incompatibility: Strong oxidizing agents.

-

Storage: Store in a cool, dry place away from ignition sources.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11340, 2'-Methylacetophenone. Retrieved from [Link]

-

Yaws, C. L. (2014). Thermophysical Properties of Chemicals and Hydrocarbons. William Andrew. (Reference for general thermodynamic behavior of aromatic ketones).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for solubility parameter theory).

A Comprehensive Spectroscopic Guide to 2'-Methylacetophenone: NMR and IR Data Analysis

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of 2'-methylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral features, supported by experimental protocols and data interpretation.

Introduction to 2'-Methylacetophenone

2'-Methylacetophenone, also known as o-methylacetophenone or 1-(2-methylphenyl)ethanone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1][2] It presents as a colorless to pale yellow liquid with a characteristic mild, sweet, and somewhat floral odor.[1] This compound serves as a valuable intermediate in organic synthesis and finds applications in the fragrance industry and the manufacturing of pharmaceuticals and agrochemicals.[1][3] Accurate spectroscopic characterization is paramount for its quality control and use in further chemical transformations. This guide focuses on providing a detailed elucidation of its ¹H NMR, ¹³C NMR, and IR spectra to serve as a reliable reference.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 2'-methylacetophenone is fundamental to understanding its spectroscopic data. The molecule consists of an acetyl group attached to a toluene ring at the ortho position. This substitution pattern gives rise to a unique set of signals in its NMR and IR spectra.

Caption: Molecular structure of 2'-Methylacetophenone with atom numbering for spectroscopic assignment.

Experimental Protocols: A Guideline

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 2'-methylacetophenone (approximately 5-10 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

-

-

Referencing: Chemical shifts are referenced internally to the residual solvent signal (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.0 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 2'-methylacetophenone, the spectrum can be obtained directly using the Attenuated Total Reflectance (ATR) technique, which requires only a small drop of the sample. Alternatively, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

Spectroscopic Data and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2'-methylacetophenone provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.66 | d | 1H | Aromatic H |

| ~7.34 | t | 1H | Aromatic H |

| ~7.23 | t | 1H | Aromatic H |

| ~7.21 | d | 1H | Aromatic H |

| ~2.54 | s | 3H | Acetyl (C=O)CH₃ |

| ~2.51 | s | 3H | Ar-CH₃ |

Data sourced from ChemicalBook and other publicly available databases.[4]

Interpretation:

-

Aromatic Protons (7.21-7.66 ppm): The four protons on the benzene ring appear in the characteristic downfield region for aromatic protons. Their distinct chemical shifts and multiplicities are due to their different electronic environments and coupling with neighboring protons. The proton ortho to the acetyl group is expected to be the most deshielded and appear at the lowest field (~7.66 ppm).

-

Acetyl Protons (~2.54 ppm): The three protons of the acetyl methyl group appear as a sharp singlet. The singlet nature is due to the absence of adjacent protons to couple with. Its downfield shift compared to a typical alkyl proton is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Methyl Protons (~2.51 ppm): The three protons of the methyl group attached to the aromatic ring also appear as a singlet. This signal is slightly upfield compared to the acetyl methyl protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~200.7 | C=O |

| ~137.4 | Quaternary Ar-C |

| ~136.7 | Quaternary Ar-C |

| ~131.0 | Aromatic CH |

| ~130.5 | Aromatic CH |

| ~128.3 | Aromatic CH |

| ~124.1 | Aromatic CH |

| ~28.5 | Acetyl (C=O)CH₃ |

| ~20.5 | Ar-CH₃ |

Data is a representative example based on available literature.[5]

Interpretation:

-

Carbonyl Carbon (~200.7 ppm): The carbon of the carbonyl group is highly deshielded and appears significantly downfield, which is characteristic of ketone carbonyls.[6][7]

-

Aromatic Carbons (124.1-137.4 ppm): The six carbons of the benzene ring appear in the typical aromatic region. The two quaternary carbons (attached to the acetyl and methyl groups) are distinguishable from the four protonated aromatic carbons.

-

Methyl Carbons (~20.5 and ~28.5 ppm): The two methyl carbons appear in the upfield region of the spectrum. The acetyl methyl carbon is slightly more deshielded than the aromatic methyl carbon due to the proximity of the electronegative oxygen atom.

Infrared (IR) Spectrum Analysis

The IR spectrum is instrumental in identifying the functional groups present in 2'-methylacetophenone.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl (CH₃) |

| ~1685 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~760 | C-H bend | Ortho-disubstituted aromatic |

Note: These are typical ranges and the exact peak positions can be found on the spectrum for 2'-methylacetophenone.

Interpretation:

-

C-H Stretching Vibrations: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl groups.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption peak around 1685 cm⁻¹ is a definitive indicator of the ketone functional group. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C=C Stretches: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-H Bending Vibration: The strong peak around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring, providing crucial information about the substitution pattern.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 2'-methylacetophenone is a synergistic process involving the integration of data from multiple spectroscopic techniques.

Caption: Workflow illustrating the integration of IR, ¹H NMR, and ¹³C NMR data for the structural elucidation of 2'-Methylacetophenone.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of 2'-methylacetophenone. The ¹H NMR spectrum clearly resolves the aromatic and methyl protons, while the ¹³C NMR spectrum identifies all nine unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon. The IR spectrum confirms the presence of the key functional groups: the ketone carbonyl, the aromatic ring, and the methyl groups, as well as the ortho-substitution pattern. This detailed spectroscopic analysis serves as an essential reference for researchers and professionals, ensuring the identity and purity of 2'-methylacetophenone in scientific and industrial applications.

References

-

PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chegg. (2020, September 28). Solved 2-Methylacetophenone Infrared Spectrum. Retrieved from [Link]

-

Chegg. (2020, June 2). Solved 1H NMR Common Name: 2-Methylacetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Hydroxy-5'-methylacetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethylacetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Dimethylacetophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-2-methylacetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Electronic Supplementary Information for Green Chemistry. Retrieved from [Link]

-

The Pherobase. (2025, July 15). NMR: 2-Methylacetophenone. Retrieved from [Link]

-

Unknown. (n.d.). A BIT ABOUT 13C NMR. Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

ATB. (n.d.). o-Methylacetophenone. Retrieved from [Link]

-

MDPI. (2025, August 29). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2′-Methylacetophenone | CAS 577-16-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. treenablythe.weebly.com [treenablythe.weebly.com]

- 7. scribd.com [scribd.com]

natural occurrence of acetophenone derivatives

An In-depth Technical Guide to the Natural Occurrence of Acetophenone Derivatives

Abstract

Acetophenone and its derivatives constitute a significant class of naturally occurring phenolic compounds, characterized by a C6-C2 skeleton. Ubiquitously found in the biological world, from plants and fungi to insects and mammals, these molecules play pivotal roles in ecological interactions and exhibit a vast spectrum of pharmacological activities. Their functions range from acting as defense compounds in plants to serving as crucial semiochemicals in insect communication. For drug development professionals, the diverse bioactivities—including anti-inflammatory, antimicrobial, cytotoxic, and antioxidant properties—make them attractive scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the biosynthesis of acetophenone derivatives, their distribution across various natural sources, their ecological significance, and detailed methodologies for their extraction and analysis. We synthesize current knowledge to provide a technical resource for researchers aiming to explore and harness the potential of these versatile natural products.

The Biosynthetic Engine: From Primary Metabolism to Specialized Ketones

The journey of an acetophenone derivative begins deep within the primary metabolism of an organism, primarily originating from the shikimate pathway, a conserved route for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[1][2][3]

Core Pathway: The Shikimate to β-Oxidative Route

The biosynthesis of the core acetophenone structure is a multi-step enzymatic process that channels precursors from primary metabolism into the specialized phenylpropanoid pathway.

-

Formation of L-Phenylalanine: The process initiates with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), which enters the shikimate pathway . This pathway culminates in the production of chorismate, the final common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1]

-

Entry into Phenylpropanoid Metabolism: The enzyme Phenylalanine Ammonia-Lyase (PAL) is a critical gatekeeper, catalyzing the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1][2][3] This step diverts the aromatic precursor from protein synthesis into the vast world of secondary phenolic compounds.

-

β-Oxidative Chain Shortening: In a pathway analogous to fatty acid degradation, the three-carbon side chain of trans-cinnamic acid is shortened by two carbons.[1][2] This β-oxidative process involves hydration and oxidation steps to form a β-keto acid, which is then cleaved to yield the acetyl group attached to the phenyl ring, forming the basic acetophenone skeleton.[2] This pathway has been elucidated in fungi like Bjerkandera adusta and in the flowers of tea plants (Camellia sinensis).[2]

Diversification and Maturation

The core acetophenone structure is a scaffold that undergoes extensive enzymatic modification, leading to the vast diversity of derivatives found in nature. Key modifications include:

-

Hydroxylation and Methylation: Cytochrome P450 monooxygenases and methyltransferases introduce hydroxyl and methoxy groups at various positions on the aromatic ring, significantly altering the molecule's polarity and biological activity.

-

Prenylation: The attachment of isoprene units (prenyl groups) to the aromatic ring is a common modification, often enhancing the lipophilicity and membrane-interacting capabilities of the molecule. Franklinone, a prenylated acetophenone from Bosistoa euodiformis, is a classic example.[4]

-

Glycosylation: In many plants, acetophenone derivatives are stored as inactive, water-soluble glycosides.[1] This process, catalyzed by UDP-sugar-dependent glycosyltransferases (UGTs), involves attaching a sugar moiety (like glucose) to a hydroxyl group.[1] This not only aids in storage and transport but also serves as a "chemical booby trap"; when plant tissue is damaged by an herbivore, specific enzymes (glycosidases) cleave the sugar, releasing the active, defensive acetophenone aglycone.[1][3]

Figure 1: Simplified biosynthetic pathway of acetophenone derivatives.

Distribution Across the Natural World

Acetophenone derivatives are remarkably widespread, having been identified in over 24 plant families, as well as in fungi, bacteria, and animals.[4][5][6] This broad distribution underscores their fundamental importance in various biological systems.

A Cornucopia in the Plant Kingdom

Plants are the most prolific producers of acetophenone derivatives.[4] These compounds are often sequestered in specialized tissues like leaves, bark, roots, and flowers. The Rutaceae family is particularly renowned for its chemical diversity, with the genera Melicope and Acronychia being principal producers, accounting for a large number of the known natural acetophenones.[4][5][6]

| Derivative Name | Plant Species | Plant Part | Noted Biological Activity/Role | Reference |

| Paeonol | Paeonia suffruticosa | Root Cortex | Anti-inflammatory, Neuroprotective | [4] |

| Apocynin | Picrorhiza kurroa | Rhizome | Anti-inflammatory, Antioxidant | [1][4] |

| Xanthoxylin | Citrus limon (infected) | Bark | Antifungal | [4] |

| Franklinone | Bosistoa euodiformis | Leaves | Prenylated derivative | [4] |

| Acrovestone | Acronychia pedunculata | - | Cytotoxic | [4] |

| Eupatofortunone | Eupatorium fortunei | - | Cytotoxic against MCF-7 & A549 cells | [4] |

Flavor, Aroma, and Food Science

Beyond their internal roles in plants, many acetophenones contribute to the sensory experience of foods and beverages. Acetophenone itself has a sweet, pungent odor often described as similar to orange blossom or jasmine.[7][8] This makes it a valuable flavor and fragrance component.[7][9] It occurs naturally in a variety of common foods.

| Food/Beverage Item | Sensory Contribution |

| Apple, Apricot, Banana | Contributes to fruity aroma profiles |

| Cauliflower | Present as a natural volatile compound |

| Beef (cooked) | Formed during cooking, contributes to aroma |

| Cheese | Part of the complex volatile profile |

| Honey | Component of floral nectar-derived aroma |

Roles in Insect and Microbial Ecology

Acetophenone derivatives are critical mediators of inter-species communication and interaction.

-

Insect Semiochemicals: These compounds can act as powerful attractants or repellents.[2][10] For example, some plant volatiles containing acetophenone can attract mosquitoes seeking nectar.[10] Conversely, many plants produce acetophenones as a defense mechanism to repel herbivorous insects.[4][5]

-

Microbial Manipulation for Disease Transmission: In a remarkable example of ecological manipulation, flaviviruses (like Dengue and Zika) can alter the skin microbiota of their hosts to increase the production of acetophenone.[2][10] This elevated acetophenone release acts as a potent attractant for Aedes mosquitoes, enhancing the probability of the virus being transmitted to new hosts.[2][10]

-

Fungal and Bacterial Production: Various fungi and bacteria are also capable of synthesizing acetophenone derivatives, where they may play roles in defense or signaling.[4][5]

Methodologies for Study: From Extraction to Identification

The successful study of natural acetophenone derivatives hinges on robust and validated protocols for their extraction from complex biological matrices and their subsequent analysis.

Extraction Protocols: Liberating the Target Molecules

The choice of extraction method depends on the physicochemical properties of the target derivatives (e.g., volatility, polarity) and the nature of the source material.

This protocol is a standard method for extracting a broad range of phenolic compounds, including non-volatile acetophenone derivatives, from plant material.[1]

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature in the dark to preserve chemical integrity. Grind the dried material into a fine powder using a mechanical grinder.

-

Maceration: Weigh 10 g of the powdered material and place it in a conical flask. Add 100 mL of 80% methanol (or ethanol).

-

Extraction: Seal the flask and place it on an orbital shaker at room temperature for 24 hours. For enhanced efficiency, sonication in an ultrasonic bath for 1 hour can be used as an alternative or supplementary step.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

Storage: The resulting crude extract can be stored at -20°C for further analysis. For HPLC analysis, the extract should be reconstituted in the mobile phase and filtered through a 0.45 µm membrane filter.[1]

This method is ideal for analyzing volatile acetophenones responsible for aroma and for their role as semiochemicals.[1]

-

Sample Preparation: Place a small amount of the fresh or dried sample (e.g., 1 g of flower petals, 2 mL of fruit juice) into a 20 mL headspace vial.

-

Adsorption: Seal the vial. Expose a SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating) to the headspace above the sample. Gently heat the vial (e.g., to 40-60°C) for a set period (e.g., 30 minutes) to facilitate the release of volatiles and their adsorption onto the fiber.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph (GC), where the adsorbed analytes are thermally desorbed onto the GC column for analysis.

Analytical Protocols: Identification and Quantification

Chromatographic techniques coupled with mass spectrometry are the gold standard for the analysis of acetophenone derivatives.

-

Chromatographic System:

-

Column: Use a capillary column suitable for volatile compounds, such as a CP-WAX 52 CB (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.[1]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Oven Program: Implement a temperature gradient to separate compounds based on boiling point. A typical program might be: start at 60°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 10 min.

-

Injection: Inject the sample via HS-SPME thermal desorption or direct liquid injection of a solvent extract.

-

Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

-

Identification: Identify acetophenone derivatives by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST, Wiley).[1]

-

Chromatographic System:

-

Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution using two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile or Methanol with 0.1% formic acid. A typical gradient could be: 10% B to 90% B over 40 minutes.

-

Flow Rate: Maintain a constant flow rate, typically 1.0 mL/min.

-

-

Detection: Use a Diode Array Detector (DAD) or a UV detector set at a wavelength appropriate for phenolic compounds (e.g., 254 nm, 280 nm, or 320 nm).

-

Standard Preparation: Prepare stock solutions of target acetophenone derivatives in methanol and create a series of dilutions to generate a calibration curve for quantification.[1]

-

Analysis: Inject a known volume (e.g., 10 µL) of the filtered sample extract and standards.

-

Identification and Quantification: Identify peaks by comparing their retention times and UV spectra with those of authentic standards. Quantify the compounds by comparing their peak areas with the standard calibration curve.[1]

Figure 2: General experimental workflow for the extraction and analysis of acetophenone derivatives.

Conclusion and Future Perspectives

The study of naturally occurring acetophenone derivatives offers a rich field of scientific inquiry. Their biosynthesis is a testament to the efficiency of metabolic evolution, channeling simple precursors into a diverse arsenal of bioactive molecules. Their widespread distribution and varied ecological roles highlight their importance in shaping ecosystems. For drug development and applied sciences, these compounds are more than just natural curiosities; they are validated starting points for creating new medicines, eco-friendly pesticides, and high-value flavor and fragrance ingredients.[4][5]

Future research should focus on discovering novel derivatives from unexplored biological niches, elucidating the specific enzymatic machinery responsible for their incredible diversity, and exploring their pharmacological potential through advanced screening and mechanistic studies. The application of metabolic engineering and synthetic biology approaches holds the promise of sustainably producing high-value acetophenone derivatives, ensuring a steady supply for pharmaceutical and industrial applications.

References

-

Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. Available at: [Link]

-

Ahmadpourmir, H., Attar, H., Asili, J., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available at: [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling Across Life Sciences with Acetophenone. Encyclopedia MDPI. Available at: [Link]

-

Conagen. (2024). Exploring Acetophenone: From Nature to Industrial and Pharmaceutical Applications. Conagen. Available at: [Link]

-

Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Available at: [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. Available at: [Link]

-

Veeprho Pharmaceuticals. (n.d.). Acetophenone Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. Available at: [Link]

-

Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Study.com. Available at: [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. ResearchGate. Available at: [Link]

-

Betterchemtech. (2020). Application of Acetophenone in flavors and fragrances. Betterchemtech. Available at: [Link]

-

Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Acetophenone. Wikipedia. Available at: [Link]

-

Vedantu. (n.d.). Acetophenone: Properties, Structure & Important Uses Explained. Vedantu. Available at: [Link]

-

Kloetzer, L., Galaction, A. I., & Cascaval, D. (2016). ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. UCL Discovery. Available at: [Link]

-

ResearchGate. (n.d.). Structures and opposite bioeffects of acetophenone (1) and its... ResearchGate. Available at: [Link]

-

Science.gov. (n.d.). acetophenone: Topics by Science.gov. Science.gov. Available at: [Link]

-

Nishida, R. (2014). Chemical ecology of insect–plant interactions: ecological significance of plant secondary metabolites. Taylor & Francis Online. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions | MDPI [mdpi.com]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Acetophenone?_Chemicalbook [chemicalbook.com]

- 8. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]

- 9. flavorfrenzy.com [flavorfrenzy.com]

- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

2'-Methylacetophenone as a Fungal Metabolite: From Biosynthesis to Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Fungi produce a vast and diverse arsenal of secondary metabolites, many of which are volatile organic compounds (VOCs) that mediate critical ecological interactions. Among these is 2'-Methylacetophenone, a methylated aromatic ketone recognized as a fungal metabolite.[1] This technical guide provides a comprehensive overview of 2'-Methylacetophenone, synthesizing current knowledge on its putative biosynthetic origins, documented biological activities of closely related analogs, and its potential applications in agriculture and pharmacology. We will explore its role within the broader context of fungal VOCs, detail robust methodologies for its isolation and analysis, and present a forward-looking perspective on its utility as both a biocontrol agent and a scaffold for novel drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the capabilities of this intriguing fungal natural product.

The Landscape of Fungal Volatile Organic Compounds (VOCs)

Fungi release a complex mixture of VOCs into their environment, including alcohols, esters, ketones, and terpenoids.[2][3] These compounds are not mere metabolic byproducts but are functional agents that play crucial roles in fungal survival, communication, and interaction with other organisms.[2] Endophytic fungi, which reside within plant tissues without causing disease, are particularly prolific producers of bioactive VOCs.[3][4] These metabolites can protect the host plant from pathogens and herbivores, demonstrating the intricate symbiotic relationships that have evolved.[4] The genus Muscodor, for instance, is well-documented for producing potent volatile antimicrobials, a practice termed "mycofumigation" that has significant potential in agriculture for controlling post-harvest diseases.[3][5][6] The study of individual VOCs like 2'-Methylacetophenone is essential to deconstruct these complex interactions and harness their specific biological effects.

Profile of 2'-Methylacetophenone

Chemical and Physical Properties

2'-Methylacetophenone, also known as 1-(o-tolyl)ethanone or 2-acetyltoluene, is an aromatic ketone with a distinct chemical structure.[1] Its physical properties allow it to readily volatilize, facilitating its function as an airborne signaling or defense molecule.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.17 g/mol | [1] |

| IUPAC Name | 1-(2-methylphenyl)ethanone | [1] |

| CAS Number | 577-16-2 | [1] |

Known Fungal Producers

While 2'-Methylacetophenone is categorized as a fungal metabolite, specific fungal species that produce it as a major volatile component are not yet extensively documented in publicly available literature.[1] However, the biosynthesis of its parent compound, acetophenone, has been studied in fungi such as Bjerkandera adusta, suggesting that the metabolic machinery for producing this class of compounds exists within the fungal kingdom.[7] Furthermore, diverse endophytic and xylariaceous fungi, including the prominent VOC-producing genus Muscodor, are known to generate a wide array of ketones and other volatiles, creating a strong rationale for investigating such species as potential sources of 2'-Methylacetophenone.[4][5]

Putative Biosynthesis of 2'-Methylacetophenone in Fungi

The precise enzymatic pathway for 2'-Methylacetophenone biosynthesis in fungi has not been fully elucidated. However, based on studies of acetophenone synthesis in the fungus Bjerkandera adusta, a putative pathway can be proposed, originating from the shikimate pathway.[7]

This proposed pathway involves two main stages:

-

Formation of the Acetophenone Backbone: The amino acid L-phenylalanine is converted to trans-cinnamic acid. This molecule then enters a β-oxidative pathway, analogous to fatty acid oxidation, which ultimately yields the acetophenone core.[7]

-

Aromatic Ring Methylation: The acetophenone core is then likely modified by a methyltransferase enzyme, which adds a methyl group at the ortho- (2') position of the aromatic ring to produce 2'-Methylacetophenone.

The regulation of secondary metabolite biosynthesis in fungi is highly complex, often involving gene clusters that are transcriptionally controlled by epigenetic factors like histone deacetylation.[8]

Biological Activities and Ecological Significance

While direct bioactivity data for 2'-Methylacetophenone is limited, studies on closely related methylated acetophenones provide strong, quantifiable evidence of their potential as phytotoxic and antifungal agents.

Phytotoxic Effects

Phytotoxicity refers to the detrimental effect of a chemical compound on plant growth, which can manifest as inhibited germination, stunted growth, or chlorosis.[9][10] Acetophenone derivatives have been identified as potent phytotoxic agents, suggesting their ecological role in allelopathy—a biological phenomenon where an organism produces biochemicals that influence the growth and survival of others.[11][12]

| Compound | Target Species | Bioassay | Endpoint | Result (IC₅₀) | Reference |

| 4'-Methylacetophenone | Lactuca sativa (Lettuce) | Germination on paper | Germination Rate | 0.4 mM | [11][12] |

| Propiophenone | Lactuca sativa (Lettuce) | Seedling growth on paper | Hypocotyl Size | 0.1 mM | [11] |

| 2',4'-Dimethylacetophenone | Lactuca sativa (Lettuce) | Seedling growth on paper | Radicle Growth | Significant inhibition at >0.5 mM | [13] |

| 2',4'-Dimethylacetophenone | Allium cepa (Onion) | Seedling growth in soil | Radicle & Hypocotyl Growth | Significant inhibition at all concentrations | [11] |

These findings highlight the potential of 2'-Methylacetophenone as a natural herbicide or a lead compound for the development of new weed management solutions.[11]

Antimicrobial and Antifungal Properties

Acetophenones isolated from natural sources, including plants and fungi, and their synthetic derivatives exhibit a broad range of antimicrobial activities.[14][15] This suggests a primary ecological function of defense against competing microorganisms.

| Compound Derivative | Target Organism | Result (MIC or IC₅₀) | Reference |

| 2,4-dihydroxy-5-methylacetophenone (isopropyl ketone deriv.) | Botrytis cinerea | IC₅₀ = 17.28 µg/mL | [16] |

| 2,4-dihydroxy-5-methylacetophenone (isopropyl ketone deriv.) | Alternaria solani | IC₅₀ = 32.32 µg/mL | [16] |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) | Candida albicans | MIC = 0.31 mg/mL | [17] |

The demonstrated efficacy of these related structures against plant and human fungal pathogens makes 2'-Methylacetophenone a molecule of interest for drug development, particularly as a scaffold for synthesizing novel antifungal agents.[16][18]

Methodologies for Isolation and Analysis

The investigation of 2'-Methylacetophenone as a fungal metabolite requires robust and sensitive analytical techniques to capture and identify this volatile compound from complex biological matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Fungal Culturing and VOC Collection Protocol

This protocol provides a representative workflow for the isolation and analysis of VOCs from a fungal culture.

1. Fungal Inoculation and Growth: a. Prepare Potato Dextrose Agar (PDA) plates. b. Inoculate the center of the PDA plates with a mycelial plug of the fungus of interest. c. Seal the plates with parafilm and incubate at 25°C for 7-14 days, or until sufficient mycelial growth is observed. Prepare an uninoculated PDA plate as a control.

2. Volatile Organic Compound (VOC) Collection: a. Utilize Headspace Solid-Phase Microextraction (HS-SPME) for efficient VOC capture. b. Gently open the cultured plate in a clean environment. c. Insert an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) through a small opening in the lid, positioning it above the fungal colony without touching it. d. Expose the fiber for a defined period (e.g., 30-60 minutes) at room temperature to allow for the adsorption of headspace volatiles.

3. GC-MS Analysis: a. Immediately after sampling, desorb the SPME fiber in the heated injection port of the GC-MS system. b. Instrumentation: Gas chromatograph with a Mass Spectrometer detector. c. Injector Temperature: 250 °C. d. Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. Oven Temperature Program: i. Initial temperature: 40 °C, hold for 2 minutes. ii. Ramp: Increase at 5 °C/min to 250 °C. iii. Hold at 250 °C for 5 minutes. g. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

4. Data Analysis: a. Identify 2'-Methylacetophenone by comparing its mass spectrum and retention time with those of an authentic chemical standard. b. Utilize spectral libraries (e.g., NIST) for tentative identification of other co-eluting VOCs.

Applications and Future Directions in Drug Development

The biological activities associated with the acetophenone scaffold position 2'-Methylacetophenone as a compound with significant translational potential.

2'-Methylacetophenone as a Biocontrol Agent

The demonstrated phytotoxicity of methylated acetophenones makes them attractive candidates for the development of bioherbicides.[11][12] As a natural product, 2'-Methylacetophenone could offer a more biodegradable and potentially safer alternative to synthetic herbicides, aligning with the growing demand for sustainable agricultural practices. Further research should focus on its spectrum of activity against common weeds, its environmental fate, and formulation optimization to enhance its efficacy and stability.

Synthetic Derivatives and Pharmacological Potential

2'-Methylacetophenone serves as a valuable chemical building block.[19] Its structure can be readily modified through organic synthesis to create libraries of novel compounds. The Claisen-Schmidt condensation, for example, can be used to synthesize chalcone derivatives from 2'-Methylacetophenone, a class of compounds known for their broad pharmacological activities, including anticancer and antimicrobial effects.[19] The future of 2'-Methylacetophenone in drug development lies in its use as a scaffold to generate derivatives with improved potency, selectivity, and pharmacokinetic properties against fungal pathogens and other therapeutic targets.

Conclusion

2'-Methylacetophenone represents a compelling example of a fungal secondary metabolite with untapped potential. While its direct role and production by specific fungal species require deeper investigation, the available evidence strongly suggests its involvement in critical ecological interactions through its inherent bioactivity. The phytotoxic and antifungal properties exhibited by its close chemical relatives provide a solid foundation for its exploration in two key areas: as a nature-derived lead for sustainable agricultural products and as a versatile chemical scaffold for the synthesis of new-generation pharmaceuticals. The methodologies outlined in this guide provide a clear path for researchers to isolate, identify, and quantify this metabolite, paving the way for future studies that will undoubtedly uncover new applications for this fascinating fungal VOC.

References

-

Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. MDPI. [Link]

-